4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-aminobenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aminophenyl group, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine.
Scientific Research Applications
4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenyl)methylamino]cyclohexan-1-ol
- 4-[(2-Chlorophenyl)methylamino]cyclohexan-1-ol
Uniqueness
4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol is unique due to its specific aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21ClN2O |
---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
4-[(2-aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11;/h1-4,11-12,15-16H,5-9,14H2;1H |
InChI Key |
ZBEJXHDYJFCMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.